4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid
Description
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid is a fluorinated indole derivative with a trichlorophenyl substituent at position 5 and an acetic acid moiety at position 3 of the indole core. The fluorine atom at position 4 and the trichlorophenyl group may enhance lipophilicity and metabolic stability, while the acetic acid group contributes to water solubility, making it a candidate for further biological evaluation.
Properties
Molecular Formula |
C16H9Cl3FNO2 |
|---|---|
Molecular Weight |
372.6 g/mol |
IUPAC Name |
2-[4-fluoro-5-(2,4,5-trichlorophenyl)-1H-indol-3-yl]acetic acid |
InChI |
InChI=1S/C16H9Cl3FNO2/c17-10-5-12(19)11(18)4-9(10)8-1-2-13-15(16(8)20)7(6-21-13)3-14(22)23/h1-2,4-6,21H,3H2,(H,22,23) |
InChI Key |
ZQVSHVBXNZMBAU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=CN2)CC(=O)O)C(=C1C3=CC(=C(C=C3Cl)Cl)Cl)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized using the Fischer indole synthesis, where a phenylhydrazine derivative reacts with a ketone or aldehyde in the presence of an acid catalyst.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor.
Attachment of the Trichlorophenyl Group: The trichlorophenyl group can be introduced through a Suzuki coupling reaction, where a boronic acid derivative of the trichlorophenyl group reacts with a halogenated indole in the presence of a palladium catalyst.
Formation of the Acetic Acid Moiety: The acetic acid moiety can be introduced through a carboxylation reaction, where the indole derivative is treated with carbon dioxide under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid can undergo various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen atoms replacing the fluorine or chlorine atoms.
Substitution: Substituted derivatives with nucleophiles replacing the fluorine or chlorine atoms.
Scientific Research Applications
4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 4-fluoro-5-(2,4,5-trichlorophenyl)indole-3-acetic acid with structurally analogous indole derivatives described in the evidence. Key differences in substituents, functional groups, and physicochemical properties are highlighted.
Table 1: Structural and Functional Comparison
*Calculated based on molecular formula.
Key Findings:
The trichlorophenyl group increases molecular weight and lipophilicity relative to mono-halogenated analogs (e.g., fluorophenyl or methoxyphenyl derivatives in ), which may influence membrane permeability and binding affinity .
Synthetic Accessibility: Carboxamide derivatives (e.g., ) are synthesized via condensation reactions with moderate yields (37.5%), while triazole-containing analogs (e.g., ) require click chemistry with lower yields (10–42%).
Biological Relevance :
- Triazole-linked indoles () are explicitly designed as antioxidants, whereas carboxamide derivatives () lack disclosed biological data. The trichlorophenyl group in the target compound may confer unique bioactivity, as trichlorophenyl moieties are associated with enzyme inhibition or environmental persistence .
Analytical Data :
- Melting points (e.g., 249–250°C for ) and chromatographic retention factors (Rf values) vary significantly with substituent polarity. The target compound’s acetic acid group may result in lower Rf values compared to less polar analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
